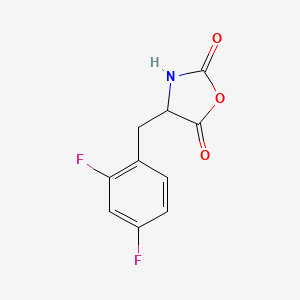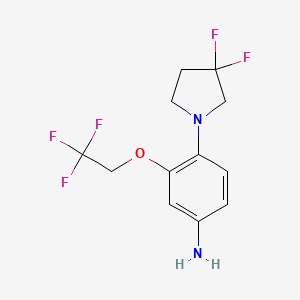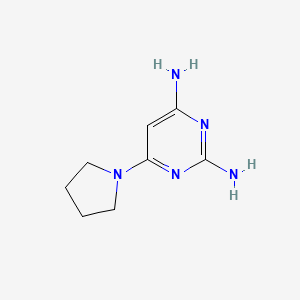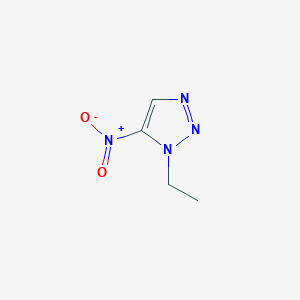
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is particularly significant in various fields of scientific research due to its unique chemical properties and versatility.
Métodos De Preparación
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride typically involves the cyclization of linear polyamines. One common method includes the reaction of ethylenediamine with formaldehyde and formic acid, followed by cyclization to form the macrocyclic structure. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation states.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of molecules with electroactive cavities and as a nitrogen crown ether analogue.
Biology: The compound is utilized in the preparation of plerixafor derivatives, which are significant in biological studies.
Medicine: It acts as an antioxidant in rubber and is involved in the development of radiopharmaceuticals for medical imaging.
Industry: The compound is used in the preparation of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride involves its ability to form stable complexes with metal ions. This property is due to the presence of multiple nitrogen atoms in the macrocyclic structure, which can coordinate with metal ions. The molecular targets and pathways involved include the formation of metal-ligand complexes, which are crucial in various chemical and biological processes.
Comparación Con Compuestos Similares
1,4,8,11-Tetraazacyclotetradecane-6,13-dicarboxylic Acid Hydrochloride is unique compared to other similar compounds due to its specific macrocyclic structure and the presence of carboxylic acid groups. Similar compounds include:
1,4,8,11-Tetraazacyclotetradecane: Lacks the carboxylic acid groups but shares the macrocyclic structure.
Cyclam: Another macrocyclic compound with similar metal-binding properties.
1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: Contains additional acetic acid groups, enhancing its metal-binding capabilities.
These compounds are often compared based on their stability, metal-binding properties, and specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H25ClN4O4 |
|---|---|
Peso molecular |
324.80 g/mol |
Nombre IUPAC |
1,4,8,11-tetrazacyclotetradecane-6,13-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H24N4O4.ClH/c17-11(18)9-5-13-1-2-14-6-10(12(19)20)8-16-4-3-15-7-9;/h9-10,13-16H,1-8H2,(H,17,18)(H,19,20);1H |
Clave InChI |
BDJMVDIXGQQERD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(CNCCNCC(CN1)C(=O)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)
![(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13719369.png)
![(5E)-5-[(2-aminopyridin-3-yl)methylene]-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13719380.png)
![Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)

![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)

![3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)


![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)
![Disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B13719421.png)

